REACTION_CXSMILES
|
[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3].COCCOCCOCCO>>[B:1]([OH:6])([OH:4])[OH:2].[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3]
|
Name
|
|
Quantity
|
207.6 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
492 g
|
Type
|
reactant
|
Smiles
|
COCCOCCOCCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a dry nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
it was heated to 120° C. over a period of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reached 120° C.
|
Type
|
WAIT
|
Details
|
The system was kept at a pressure of 2.67 kPa (20 mmHg) or lower for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to remove volatile matters
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
B(OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |